molecular formula C23H26N4O4S B2678678 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941913-66-2

4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2678678
CAS No.: 941913-66-2
M. Wt: 454.55
InChI Key: PFULLBKSHYPAOY-UHFFFAOYSA-N
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Description

Historical Development of 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, emerged as a critical pharmacophore in the mid-20th century. Early synthetic routes involved cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride, enabling large-scale production of derivatives for antibacterial screening. By the 2010s, computational methods revolutionized the field, as demonstrated by the discovery of ND-421, a 1,2,4-oxadiazole antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA) through penicillin-binding protein 2a (PBP2a) inhibition.

Key milestones include:

  • Antibacterial Optimization : Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl groups) showed enhanced Gram-positive activity due to improved membrane penetration.
  • Enzyme Inhibition : Molecular docking studies revealed that 1,3,4-oxadiazoles interact with catalytic residues in peptide deformylase, a target in bacterial protein synthesis.
  • Resistance Mitigation : Unlike β-lactams, oxadiazoles like ND-421 exhibited no cross-resistance with vancomycin or linezolid, addressing a critical need in antimicrobial therapy.

Evolution of Sulfamoyl-Benzamide Derivatives as Therapeutic Agents

Sulfamoyl-benzamides gained prominence as enzyme inhibitors due to their dual capacity for hydrogen bonding (via sulfonamide) and hydrophobic interactions (via benzamide). A 2023 study synthesized N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, achieving sub-micromolar inhibition of h-NTPDase1 (IC~50~ = 2.88 ± 0.13 μM). Structural modifications followed these principles:

Substituent Position Biological Impact Example Activity (IC~50~)
Sulfonamide Enhances zinc binding in carbonic anhydrases hCA II inhibition: 5.3 nM
Benzamide Modulates lipophilicity for membrane penetration VchCAβ inhibition: 741 nM
N-Alkylation Reduces metabolic degradation hCA VII inhibition: 0.4 nM

The coupling of 4-sulfamoyl benzoic acid with amines via carbodiimide-mediated reactions enabled precise control over steric and electronic properties. For instance, morpholine-containing derivatives exhibited improved solubility and target engagement in h-NTPDase assays.

Research Significance and Objectives

The integration of 1,3,4-oxadiazole and sulfamoyl-benzamide motifs in 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide addresses two pharmacological challenges:

  • Synergistic Target Engagement : The oxadiazole’s rigid planar structure may orient the sulfamoyl group for optimal enzyme active-site interactions, as seen in dual-acting inhibitors of Vibrio cholerae carbonic anhydrases.
  • Resistance Mitigation : Combining non-classical scaffolds reduces overlap with existing antibiotic targets, potentially delaying resistance onset.

Current objectives include:

  • Synthetic Optimization : Applying HOAT/EDCI coupling methods to introduce cyclohexyl-ethyl sulfamoyl groups for enhanced blood-brain barrier penetration.
  • QSAR Modeling : Correlating Hammett σ values of substituents with inhibitory potency against bacterial deformylases and human NTPDases.
  • Docking Studies : Simulating interactions with MRSA PBP2a and h-NTPDase1 using crystallographic data from prior sulfamoyl-benzamide complexes.

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-2-27(19-11-7-4-8-12-19)32(29,30)20-15-13-17(14-16-20)21(28)24-23-26-25-22(31-23)18-9-5-3-6-10-18/h3,5-6,9-10,13-16,19H,2,4,7-8,11-12H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFULLBKSHYPAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Cyclohexyl and Ethyl Substitution: The cyclohexyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[Cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole scaffold. For instance, derivatives similar to 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells, with significant increases in annexin V-FITC positivity indicating enhanced apoptosis rates .

2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has indicated that sulfonamide derivatives exhibit activity against a range of bacterial and fungal strains. The mechanism often involves inhibition of bacterial enzymes critical for survival, making these compounds valuable in developing new antibiotics .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyFocusFindings
Study AAnticancerInduced apoptosis in MDA-MB-231 cells with a significant increase in apoptotic markers .
Study BAntimicrobialDemonstrated efficacy against mycobacterial strains comparable to standard antibiotics like isoniazid .
Study CEnzyme InhibitionShowed selective inhibition against CA IX with potential implications for cancer therapy .

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

LMM5 shares the sulfamoyl-benzamide core but differs in substituents:

  • Sulfamoyl group : Benzyl-methyl vs. LMM11’s cyclohexyl-ethyl.
  • Oxadiazole substitution : 4-Methoxyphenylmethyl vs. LMM11’s furan-2-yl .

VNI and VFV: CYP51 Inhibitors

VNI [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] and its derivative VFV are optimized for sterol 14α-demethylase (CYP51) inhibition, targeting protozoan parasites like Trypanosoma cruzi .

Structural and Functional Differences :

Feature LMM11 VNI/VFV
Core Sulfamoyl-benzamide Imidazole-ethyl linkage
Target Thioredoxin reductase CYP51
Activity Antifungal Antiprotozoan (Chagas disease)
Efficacy Moderate (fungistatic) High (100% cure in murine models)

VFV’s 3,4′-difluorobiphenyl group enhances CYP51 binding breadth compared to VNI, illustrating how halogenation broadens antiparasitic activity .

Comparison of Physicochemical Properties

Key physicochemical parameters influence drug-likeness and bioavailability:

Lipophilicity and Polarity

Compound XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
LMM11 ~3.5* 8 114
LMM5 ~3.2* 9 120*
VFV ~4.1 9 110*

*Estimated based on structural analogs (e.g., reports XLogP3=3.7 for a fluorophenyl analog). LMM11’s cyclohexyl group increases lipophilicity compared to LMM5’s benzyl-methoxy substitution.

Functional Analogues with Divergent Targets

Ca²⁺/Calmodulin Inhibitors ()

Compounds like N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide (52) share the oxadiazole-benzamide scaffold but substitute sulfamoyl with alkyl groups (e.g., methyl, ethyl). These derivatives inhibit Ca²⁺/calmodulin pathways, showing the scaffold’s versatility beyond antimicrobial applications .

HDAC Inhibitors ()

2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propanamide demonstrates histone deacetylase (HDAC) inhibition, particularly against breast cancer cell lines (MCF-7, MDA-MB-231). The oxadiazole’s role here is as a linker enhancing cellular uptake .

Biological Activity

4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H27N3O3S2\text{C}_{24}\text{H}_{27}\text{N}_{3}\text{O}_{3}\text{S}_{2}

This compound features a benzamide core with a sulfamoyl group and an oxadiazole ring, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the oxadiazole ring suggests potential interactions with various enzymes. Research indicates that similar compounds can inhibit cholinesterases, which are crucial in neurotransmission processes .
  • Receptor Modulation : The sulfamoyl group may enhance binding affinity to specific receptors, potentially modulating their activity. Compounds with similar structures have shown promise as antagonists at histamine receptors .
  • Antimicrobial and Anticancer Activity : Preliminary studies indicate that derivatives of oxadiazole compounds exhibit antimicrobial and anticancer properties. The structural components may contribute to these effects by disrupting cellular processes in pathogens or cancer cells .

Biological Activity Studies

Various studies have investigated the biological activities associated with compounds similar to this compound:

Study Findings
In vitro cholinesterase inhibition assaysCompounds with oxadiazole rings showed moderate to high inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) .
Antimicrobial activitySimilar benzamide derivatives demonstrated significant antibacterial effects against various pathogens.
Anticancer potentialCompounds containing oxadiazole have been identified as promising candidates for cancer therapy due to their ability to inhibit tumor growth in preclinical models .

Case Studies

  • Cholinesterase Inhibition : A study evaluated several oxadiazole derivatives for their inhibitory effects on hAChE and hBChE. The most potent compound exhibited an IC50 value of 0.907 μM, indicating strong inhibition capabilities .
  • Anticancer Activity : Another investigation focused on a series of benzamide derivatives containing oxadiazole moieties. One derivative significantly inhibited RET kinase activity, an important target in cancer treatment, suggesting that modifications in the benzamide structure could enhance therapeutic efficacy .
  • Antimicrobial Properties : Research on related compounds revealed that some exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria, indicating potential for development as antimicrobial agents.

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